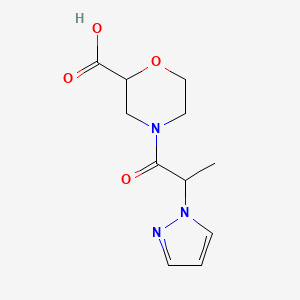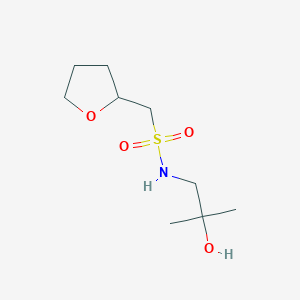![molecular formula C15H17NO4 B7589084 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)
4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid, also known as MPAC, is a chemical compound that has been the subject of scientific research due to its potential uses in the field of medicine. MPAC is a morpholine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied.
作用機序
4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid exerts its biological effects by inhibiting the activity of enzymes such as beta-lactamases and chitinases, which are involved in the growth and survival of bacteria and fungi. 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid also inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. Additionally, 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid inhibits the formation of amyloid beta plaques by binding to the protein and preventing its aggregation.
Biochemical and Physiological Effects:
4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been found to have low toxicity and good bioavailability, making it a promising candidate for the development of new drugs. In animal studies, 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been found to have antibacterial and antifungal activity, and to inhibit the growth of cancer cells. 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has also been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has several advantages for lab experiments, including its low toxicity, good bioavailability, and ability to inhibit the activity of enzymes involved in bacterial and fungal growth. However, 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid also has limitations, such as its limited solubility in water and its potential to interact with other compounds in biological systems.
将来の方向性
There are several future directions for research on 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid, including the development of new antibiotics and antifungal agents based on its structure, the further investigation of its potential uses in cancer treatment, and the development of new drugs for the treatment of Alzheimer's disease. Additionally, the optimization of synthesis methods for 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid and the investigation of its interactions with other compounds in biological systems are areas that require further research.
合成法
4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been synthesized using various methods, including the reaction of 3-methylphenylprop-2-enoyl chloride with morpholine-2-carboxylic acid in the presence of a base such as triethylamine. Other methods include the reaction of 3-methylphenylprop-2-enoyl isocyanate with morpholine-2-carboxylic acid and the reaction of 3-methylphenylprop-2-enoyl azide with morpholine-2-carboxylic acid. These methods have been optimized to yield high purity and high yield of 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid.
科学的研究の応用
4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been studied for its potential uses in the field of medicine. It has been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has also been studied for its potential uses in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. Furthermore, 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been studied for its potential uses in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
特性
IUPAC Name |
4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-11-3-2-4-12(9-11)5-6-14(17)16-7-8-20-13(10-16)15(18)19/h2-6,9,13H,7-8,10H2,1H3,(H,18,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFCWFOLWOCJDI-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)N2CCOC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)N2CCOC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Ethyl-3-[(1-hydroxycyclohexyl)methylamino]pyrazin-2-one](/img/structure/B7589010.png)
![4-[2-(Thiophene-2-carbonylamino)acetyl]morpholine-2-carboxylic acid](/img/structure/B7589018.png)
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589036.png)
![4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589044.png)
![3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B7589050.png)
![3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7589053.png)
![4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid](/img/structure/B7589056.png)
![2-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7589059.png)

![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)


![3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid](/img/structure/B7589120.png)
![N-[(1-hydroxycyclohexyl)methyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7589126.png)